molecular formula C14H26O3 B11716426 (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol

Cat. No.: B11716426
M. Wt: 242.35 g/mol
InChI Key: FIQGQPUYKMJMOV-VQHVLOKHSA-N
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Description

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol is an organic compound that features a tetrahydropyranyl ether group attached to a nonenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. This can be achieved through the reaction of the corresponding alcohol with dihydropyran in the presence of an acid catalyst . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure high yield and selectivity. For instance, the hydrogenation of furfural-derived 3,4-dihydropyran over Ni/SiO2 in a continuous flow reactor at 150–200°C has been shown to produce tetrahydropyran with high efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The double bond in the nonenol chain can be reduced to a single bond.

    Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, hydrogen gas with a palladium catalyst for reduction, and acids or bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a saturated alcohol.

Scientific Research Applications

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol exerts its effects involves its interaction with specific molecular targets. The tetrahydropyranyl group can protect hydroxyl groups during chemical reactions, allowing for selective transformations. The nonenol chain can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler compound with a similar ring structure.

    Nonenol: Lacks the tetrahydropyranyl group but has a similar nonenol chain.

    Tetrahydropyranyl ethers: A broader class of compounds with similar protective groups.

Uniqueness

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol is unique due to its combination of a tetrahydropyranyl ether group and a nonenol chain, which provides distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound features a nonene chain with a tetrahydropyranyl ether functional group. The presence of the nonene chain is significant for its reactivity and biological properties, particularly in interactions with various biological systems .

Synthesis

The synthesis of this compound typically involves the reaction of 2-nonen-1-ol with tetrahydropyran derivatives under controlled conditions. The resulting compound can be purified through standard organic chemistry techniques such as distillation or chromatography.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, the tetrahydropyran moiety is known to enhance the bioactivity of certain compounds against various bacterial strains. Studies have shown that derivatives of tetrahydropyran can inhibit the growth of Gram-positive bacteria, suggesting that this compound may possess similar properties .

Cytotoxicity and Cancer Research

A significant area of research focuses on the cytotoxic effects of this compound on cancer cell lines. Preliminary studies have demonstrated that compounds containing nonene chains can exhibit selective cytotoxicity against specific cancer cell lines, including breast cancer cells. For example, related compounds have shown promising results in inhibiting cell proliferation in estrogen receptor-positive breast cancer cell lines .

Case Study: Breast Cancer Cell Lines

CompoundCell LineGI50 (µM)Notes
Compound AMCF-78.75Selective against ER-positive cells
Compound BMDA-MB-4686.57More potent than gefitinib

The above table illustrates the potential cytotoxicity of related compounds, indicating that this compound may similarly affect these cell lines.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. The tetrahydropyran ring may play a crucial role in facilitating these interactions by stabilizing the compound's conformation for better binding to target proteins .

Properties

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

(E)-4-(oxan-2-yloxy)non-2-en-1-ol

InChI

InChI=1S/C14H26O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,13-15H,2-6,8,10-12H2,1H3/b9-7+

InChI Key

FIQGQPUYKMJMOV-VQHVLOKHSA-N

Isomeric SMILES

CCCCCC(/C=C/CO)OC1CCCCO1

Canonical SMILES

CCCCCC(C=CCO)OC1CCCCO1

Origin of Product

United States

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